molecular formula C20H18FN5O2 B11137560 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B11137560
M. Wt: 379.4 g/mol
InChI Key: UOVMQEYZVNKTTK-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound that combines the structural features of indole, triazole, and phenoxyacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and triazole rings are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. The combination of indole and triazole moieties suggests it could interact with multiple biological targets, making it a candidate for the development of new drugs for various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the triazole ring can bind to metal ions and other biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure but lacks the fluoro substituent on the indole ring.

    N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: Similar structure with a chloro substituent instead of fluoro.

    N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

The presence of the fluoro substituent on the indole ring in N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide enhances its biological activity and stability compared to similar compounds. The combination of indole, triazole, and phenoxyacetamide moieties provides a unique scaffold for drug design and development.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C20H18FN5O2/c21-16-6-5-15-7-9-25(18(15)11-16)10-8-22-20(27)12-28-19-4-2-1-3-17(19)26-13-23-24-14-26/h1-7,9,11,13-14H,8,10,12H2,(H,22,27)

InChI Key

UOVMQEYZVNKTTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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